N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methansulfonamid

Übersicht

Beschreibung

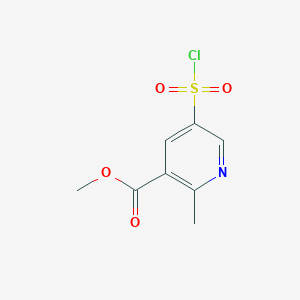

“N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide” is a complex organic compound. It likely contains a pyrrolidine ring (a five-membered ring with nitrogen), a methanesulfonamide group, and a methoxyethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another compound, a nickel(II) complex with bis(2-methoxyethyl)amine (bmoen), was synthesized by refluxing bmoen ligand and nickel(II) iodide .

Wissenschaftliche Forschungsanwendungen

Polymerforschung

Diese Verbindung wird in der Polymerforschung verwendet, insbesondere bei der Synthese von thermoresponsiven Polymeren. Diese Materialien finden Anwendung in intelligenten Medikamentenverabreichungssystemen, die auf Temperaturänderungen im Körper reagieren und Medikamente an bestimmten Stellen oder zu bestimmten Zeiten freisetzen .

Biotechnologie

In der Biotechnologie wird die Verbindung hinsichtlich ihrer Rolle bei der Synthese von 2’-O-Methyl- und 2’-O-(2-Methoxyethyl)-RNA-Oligomeren untersucht. Diese modifizierten RNAs finden Anwendung in der Gentherapie und bei der Entwicklung RNA-basierter Medikamente .

Materialwissenschaften

Die Derivate der Verbindung werden zur Herstellung von nicht-ionischen Polymeren mit thermoresponsiven Eigenschaften verwendet. Diese Materialien sind bedeutend bei der Entwicklung intelligenter Beschichtungen und Oberflächen, die ihre Eigenschaften als Reaktion auf Umweltreize ändern können .

Umweltwissenschaften

Die Forschung zu den Umweltanwendungen dieser Verbindung umfasst ihre Verwendung in ionischen Flüssigkeiten für die Energiespeicherung und -übertragung. Diese Anwendungen sind entscheidend für die Entwicklung effizienterer Batterien und Superkondensatoren .

Analytische Chemie

In der analytischen Chemie ist N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methansulfonamid Teil der Studien zur Entwicklung neuer analytischer Methoden. Es kann als Standard oder Reagenz in der Chromatographie und Massenspektrometrie dienen, um komplexe biologische Proben zu analysieren .

Pharmakologie

Die Verbindung wird hinsichtlich ihrer pharmakokinetischen Eigenschaften bewertet. Sie kann die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Medikamenten beeinflussen, was für die Entwicklung neuer Arzneimittel von grundlegender Bedeutung ist .

Antisense-Therapeutika

Sie wird auch im Kontext der Antisense-Arzneimitteltechnologie untersucht. Die Verbindung könnte Teil der Rückgratstruktur von Antisense-Oligonukleotiden sein, die darauf ausgelegt sind, die Genexpression bei Krankheiten wie Krebs und genetischen Störungen zu stören .

Wirkmechanismus

Target of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is an antisense oligonucleotide . The primary targets of this compound are specific RNA molecules within the cell . By binding to these target RNAs, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can regulate gene expression and control protein production .

Mode of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide interacts with its targets through Watson-Crick base pairing . It binds to the sense strand of target RNA, preventing its translation and thus inhibiting the production of the corresponding protein .

Biochemical Pathways

The action of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide affects various biochemical pathways. By inhibiting the translation of specific RNAs, it can disrupt the normal functioning of these pathways and lead to downstream effects . The exact pathways affected would depend on the specific RNA targets of the compound.

Pharmacokinetics

The pharmacokinetics of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is resistant to nuclease metabolism, which enhances its stability in both plasma and tissue

Result of Action

The molecular and cellular effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide’s action are primarily related to its ability to inhibit protein production. By preventing the translation of specific RNAs, it can alter the cellular protein profile, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its RNA targets and inhibit their translation

Biochemische Analyse

Biochemical Properties

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is significant as it influences the metabolic pathways and energy production within cells. Additionally, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can inhibit cellular uptake of acetic acid into lipids and histones, further affecting cellular metabolism .

Cellular Effects

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes and energy production . Furthermore, it can alter cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), thereby affecting the production of acetyl-CoA and subsequent metabolic processes . This inhibition can lead to alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects and toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with acetyl-CoA synthetase 2 (ACSS2) influences the production of acetyl-CoA, a key metabolite in energy production and metabolic processes . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide within cells and tissues are crucial for its activity and function. It interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect its accumulation and distribution, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent effects on cellular processes.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJGOOWLKSHHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)